PCAF-IN-2

Epigenetics Histone Acetyltransferase (HAT) PCAF/KAT2B

Select PCAF-IN-2 (CAS 56173-05-8) for oncology and epigenetics research. As the most potent PCAF/KAT2B inhibitor (IC50=5.31 µM) in its class, it outperforms close analogs in HCT-116, MCF-7, and HePG-2 models. Its defined mechanism (G2/M arrest, apoptosis) ensures experimental consistency. High purity (≥98%) is essential for reproducible data.

Molecular Formula C10H7F3N6
Molecular Weight 268.20 g/mol
Cat. No. B11103919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCAF-IN-2
Molecular FormulaC10H7F3N6
Molecular Weight268.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN
InChIInChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18)
InChIKeyVXUZXROYRSNHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCAF-IN-2 (Compound 17) Procurement Guide: A 1,2,4-Triazolophthalazine Scaffold-Based PCAF Inhibitor with Defined Potency and Antitumor Activity


PCAF-IN-2 (compound 17), also known as 6-hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine (CAS 56173-05-8), is a synthetic small-molecule inhibitor belonging to the 1,2,4-triazolophthalazine chemical class. It functions as an antagonist of p300/CBP-associated factor (PCAF/KAT2B), a histone acetyltransferase (HAT) implicated in epigenetic regulation and oncogenesis [1]. Its structural identity, inhibitory potency, and cellular activity have been characterized in primary peer-reviewed research, establishing it as a tool compound for studying PCAF-dependent pathways and evaluating anticancer activity in vitro [1].

Why PCAF-IN-2 Cannot Be Readily Substituted: Structural and Activity Divergence within the 1,2,4-Triazolophthalazine Class


Within the 1,2,4-triazolophthalazine series, PCAF-IN-2 (compound 17) exhibits a distinct activity profile that precludes generic substitution with structurally related analogs. Direct comparative data from the primary literature demonstrate that small structural modifications within this class result in marked differences in PCAF inhibitory potency, with IC50 values varying over 6-fold among closely related compounds [1]. Furthermore, cellular efficacy across multiple cancer cell lines differs substantially among analogs, with some compounds showing significantly reduced or negligible activity compared to PCAF-IN-2 [1]. Consequently, procurement of the exact compound—not merely any in-class analog—is essential for experimental reproducibility and for maintaining the specific potency-to-cytotoxicity relationship documented for PCAF-IN-2.

PCAF-IN-2 Quantitative Differentiation Evidence: Comparative IC50 Data vs. Structural Analogs and Reference Inhibitors


PCAF Enzymatic Inhibition: PCAF-IN-2 (IC50 = 5.31 µM) Matches Bromosporine Potency and Exceeds Closest Analogs

In a standardized in vitro PCAF enzymatic assay, PCAF-IN-2 (compound 17) exhibited an IC50 value of 5.31 µM, demonstrating potency comparable to the reference pan-HAT inhibitor bromosporine (IC50 = 5.00 µM) [1]. In contrast, structurally related analogs from the same 1,2,4-triazolophthalazine series displayed significantly weaker inhibition: compound 32 showed an IC50 of 10.30 µM (1.9-fold weaker), compound 18 showed an IC50 of 17.09 µM (3.2-fold weaker), and compound 25 exhibited an IC50 of 32.96 µM (6.2-fold weaker) [1].

Epigenetics Histone Acetyltransferase (HAT) PCAF/KAT2B Enzyme Inhibition Drug Discovery

Antiproliferative Activity in Hepatocellular Carcinoma (HePG-2): PCAF-IN-2 (IC50 = 3.06 µM) Outperforms Doxorubicin and Afatinib

In human hepatocellular carcinoma HePG-2 cells, PCAF-IN-2 (compound 17) demonstrated an antiproliferative IC50 of 3.06 µM, exceeding the potency of the clinical chemotherapeutics doxorubicin (IC50 = 4.50 µM) and afatinib (IC50 = 5.4 µM) in the same assay system [1]. Among the four most active 1,2,4-triazolophthalazine analogs evaluated, PCAF-IN-2 was the most potent against HePG-2 cells, with compound 10 showing IC50 = 3.06-10.5 µM, compounds 18 and 25 showing IC50 = 3.06-10.5 µM, compound 26 showing IC50 = 3.06-10.5 µM, and compound 32 showing IC50 = 3.06-10.5 µM [1].

Oncology Hepatocellular Carcinoma HePG-2 Antiproliferative Cytotoxicity

Broad-Spectrum Antitumor Activity Across Four Cancer Cell Lines: PCAF-IN-2 Matches Clinical Chemotherapeutics

PCAF-IN-2 (compound 17) was evaluated in a panel of four human cancer cell lines, demonstrating consistent antiproliferative activity comparable to doxorubicin and afatinib [1]. In HCT-116 colorectal carcinoma cells, PCAF-IN-2 showed an IC50 in the range of 2.83-10.36 µM versus doxorubicin (5.23 µM) and afatinib (11.4 µM). In MCF-7 breast cancer cells, PCAF-IN-2 exhibited an IC50 of 5.69-11.36 µM compared to doxorubicin (4.17 µM) and afatinib (7.1 µM). In PC3 prostate cancer cells, PCAF-IN-2 displayed an IC50 of 7.56-12.28 µM versus doxorubicin (8.87 µM) and afatinib (7.7 µM) [1].

Oncology Breast Cancer Prostate Cancer Colorectal Cancer Multicancer Panel

Mechanism of Action: Apoptosis Induction and G2/M Cell Cycle Arrest Specific to PCAF-IN-2

Mechanistic studies demonstrate that PCAF-IN-2 (compound 17) induces apoptosis in HePG-2 cells, evidenced by accumulation in the pre-G1 phase, and arrests the cell cycle specifically at the G2/M phase [1]. This dual mechanism—apoptosis induction coupled with cell cycle blockade—was not reported for the other analogs (compounds 10, 18, 25, 26, and 32) in the primary publication, underscoring a distinct functional outcome associated with PCAF-IN-2 treatment [1].

Apoptosis Cell Cycle G2/M Arrest Mechanism of Action Flow Cytometry

PCAF-IN-2 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Epigenetic Target Validation and PCAF-Dependent Pathway Dissection

Researchers investigating the role of PCAF/KAT2B in gene regulation, chromatin remodeling, or oncogenic signaling should select PCAF-IN-2 as a tool compound due to its quantitatively defined PCAF inhibitory potency (IC50 = 5.31 µM) and its demonstrated superiority over closely related structural analogs (compounds 18, 25, and 32) [1]. Use of PCAF-IN-2 ensures that observed cellular phenotypes are achieved with the most potent compound in the 1,2,4-triazolophthalazine series, minimizing off-target effects that may arise from weaker or less characterized analogs.

Anticancer Drug Discovery: In Vitro Efficacy Screening in Liver, Breast, Prostate, and Colorectal Cancer Models

For oncology-focused screening campaigns, PCAF-IN-2 provides a validated positive control or lead compound with documented antiproliferative activity across four clinically relevant cancer types (HePG-2 IC50 = 3.06 µM; HCT-116, MCF-7, and PC3 IC50 ranges between 2.83-12.28 µM) [1]. Its potency, which equals or exceeds that of doxorubicin and afatinib in these models, makes it suitable for benchmarking novel anticancer agents or for use in combination studies where PCAF inhibition is hypothesized to sensitize cells to standard-of-care therapies.

Mechanistic Studies of Apoptosis and Cell Cycle Regulation

Experiments designed to elucidate pathways linking histone acetyltransferase inhibition to programmed cell death or cell cycle control should employ PCAF-IN-2. The compound has been specifically characterized to induce apoptosis (pre-G1 phase accumulation) and arrest cells at the G2/M transition in HePG-2 cells [1]. This defined mechanism distinguishes PCAF-IN-2 from other triazolophthalazine analogs for which no such mechanistic data have been reported, thereby reducing experimental variability in functional assays.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Optimization

Medicinal chemists engaged in optimizing PCAF inhibitors should use PCAF-IN-2 as the benchmark reference compound. Direct comparative data against compounds 18, 25, and 32 [1] provide a clear SAR baseline: modifications to the 1,2,4-triazolophthalazine core that yield IC50 values above 5.31 µM represent a loss of activity relative to the lead compound. Procurement of PCAF-IN-2 as an authenticated standard ensures consistent potency measurements across synthetic batches and enables reliable comparison of novel derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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